Cas no 1505230-37-4 (2-(3-bromo-2-fluorophenyl)propan-1-amine)

2-(3-bromo-2-fluorophenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromo-2-fluorophenyl)propan-1-amine
- 1505230-37-4
- EN300-1911278
-
- インチ: InChI=1S/C9H11BrFN/c1-6(5-12)7-3-2-4-8(10)9(7)11/h2-4,6H,5,12H2,1H3
- InChIKey: PIELGYWOZBFRSD-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1F)C(C)CN
計算された属性
- せいみつぶんしりょう: 231.00589g/mol
- どういたいしつりょう: 231.00589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 26Ų
2-(3-bromo-2-fluorophenyl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911278-5.0g |
2-(3-bromo-2-fluorophenyl)propan-1-amine |
1505230-37-4 | 5g |
$3065.0 | 2023-06-04 | ||
Enamine | EN300-1911278-5g |
2-(3-bromo-2-fluorophenyl)propan-1-amine |
1505230-37-4 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1911278-10g |
2-(3-bromo-2-fluorophenyl)propan-1-amine |
1505230-37-4 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1911278-0.1g |
2-(3-bromo-2-fluorophenyl)propan-1-amine |
1505230-37-4 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1911278-0.05g |
2-(3-bromo-2-fluorophenyl)propan-1-amine |
1505230-37-4 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1911278-0.25g |
2-(3-bromo-2-fluorophenyl)propan-1-amine |
1505230-37-4 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1911278-0.5g |
2-(3-bromo-2-fluorophenyl)propan-1-amine |
1505230-37-4 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1911278-1.0g |
2-(3-bromo-2-fluorophenyl)propan-1-amine |
1505230-37-4 | 1g |
$1057.0 | 2023-06-04 | ||
Enamine | EN300-1911278-2.5g |
2-(3-bromo-2-fluorophenyl)propan-1-amine |
1505230-37-4 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1911278-10.0g |
2-(3-bromo-2-fluorophenyl)propan-1-amine |
1505230-37-4 | 10g |
$4545.0 | 2023-06-04 |
2-(3-bromo-2-fluorophenyl)propan-1-amine 関連文献
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
2-(3-bromo-2-fluorophenyl)propan-1-amineに関する追加情報
Comprehensive Overview of 2-(3-bromo-2-fluorophenyl)propan-1-amine (CAS No. 1505230-37-4): Properties, Applications, and Research Insights
2-(3-bromo-2-fluorophenyl)propan-1-amine (CAS No. 1505230-37-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a brominated and fluorinated phenyl ring with an amine-functionalized propyl chain, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential as a building block for drug discovery, especially in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors.
In recent years, the demand for halogenated aromatic amines like 2-(3-bromo-2-fluorophenyl)propan-1-amine has surged, driven by trends in precision medicine and sustainable chemistry. A common query in scientific forums is: "How does the bromo-fluoro substitution pattern influence the compound’s reactivity?" The answer lies in its electronic effects—the fluorine atom enhances electrophilic aromatic substitution selectivity, while the bromine facilitates cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. These properties align with the growing focus on C-H functionalization and late-stage diversification in medicinal chemistry.
Another hot topic is the compound’s role in catalysis and material science. For instance, its amine group can act as a ligand precursor for metal-organic frameworks (MOFs) or as a modifier for polymer composites. Users frequently search for "solubility and stability of 2-(3-bromo-2-fluorophenyl)propan-1-amine under physiological conditions," which underscores its relevance in formulation development. Studies suggest that the compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) and stability in inert atmospheres, making it suitable for high-throughput screening.
From an SEO perspective, this compound’s nomenclature includes critical long-tail keywords such as "synthesis of bromo-fluoro phenylpropanamine derivatives" and "CAS 1505230-37-4 suppliers". These terms reflect user intent ranging from procurement to methodological optimization. Notably, the rise of AI-assisted retrosynthesis tools has increased searches for "retrosynthetic pathways for 2-(3-bromo-2-fluorophenyl)propan-1-amine," highlighting its integration into digital chemistry platforms.
Environmental and regulatory considerations are also pivotal. While not classified as hazardous, the compound’s halogen content necessitates proper waste management protocols. Researchers often inquire about "green alternatives to brominated intermediates," linking to broader discussions on benign-by-design principles. Innovations like electrochemical bromination or biocatalysis are emerging as sustainable alternatives to traditional synthesis routes.
In conclusion, 2-(3-bromo-2-fluorophenyl)propan-1-amine (CAS No. 1505230-37-4) exemplifies the intersection of structural complexity and functional adaptability in modern chemistry. Its applications span drug development, catalysis, and materials engineering, addressing both academic and industrial needs. By aligning with trends like AI-driven discovery and green chemistry, this compound remains a focal point for innovation.
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